4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid
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Overview
Description
4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by the presence of a chlorine atom at the 4th position and a carboxylic acid group at the 2nd position of the pyrazolo[1,5-a]pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: The initial step involves the formation of the pyrazolo[1,5-a]pyrazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-chloropyrazole with a suitable pyrazine derivative can lead to the formation of the desired core structure.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, such as carboxylation reactions. One common approach is the reaction of the pyrazolo[1,5-a]pyrazine core with carbon dioxide in the presence of a base, leading to the formation of the carboxylic acid group at the 2nd position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid: This compound is similar in structure but contains a pyridine ring instead of a pyrazine ring.
4-chloropyrazolo[1,5-a]pyrazine-4-carboxylic acid: This compound has the carboxylic acid group at the 4th position instead of the 2nd position.
Uniqueness
4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carboxylic acid group at specific positions allows for targeted interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-5-3-4(7(12)13)10-11(5)2-1-9-6/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNMROOTUZYRCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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